

The Dual Function of Pkr-IN-C51: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Pkr-IN-C51*

Cat. No.: *B11932329*

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An In-depth Analysis of a Potent Kinase Inhibitor with Neuroprotective Properties

Pkr-IN-C51, also widely known as C16 or GW506033X, is a potent, ATP-competitive, imidazolo-oxindole compound initially identified as a specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Its ability to modulate critical cellular pathways has positioned it as a valuable tool in neuroscience and disease research. This technical guide provides a comprehensive overview of the function of **Pkr-IN-C51**, detailing its primary mechanism of action, a significant secondary pathway through which it exerts its effects, and the experimental protocols to investigate these functions.

Core Mechanisms of Action: A Tale of Two Pathways

Research has elucidated two primary functional pathways for **Pkr-IN-C51**. The first is its well-characterized role as a direct inhibitor of PKR, a key mediator of the cellular stress response. The second, and equally significant, is its off-target activity as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which is believed to underpin its neuroprotective effects.

Primary Target: Inhibition of PKR

Pkr-IN-C51 binds to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent activation.[1] Activated PKR plays a crucial role in the cellular response to viral infections and other stressors by phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2 α). This phosphorylation event leads to a global inhibition of protein synthesis and

can induce apoptosis.[1] By inhibiting PKR, **Pkr-IN-C51** can block this cascade, thereby preventing the shutdown of translation and promoting cell survival under stress conditions.

Secondary, PKR-Independent Neuroprotection: Inhibition of CDKs and GSK-3

A compelling body of evidence suggests that the neuroprotective properties of **Pkr-IN-C51** may be independent of its action on PKR. Studies have shown that this compound can protect neurons from apoptosis even in the absence of PKR. This neuroprotection is attributed to its inhibitory activity against key kinases in neuronal death pathways: cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Specifically, **Pkr-IN-C51** has been shown to inhibit CDK1, CDK2, and CDK5, as well as GSK-3 α and GSK-3 β . [2] The activation of these kinases is implicated in the pathogenesis of several neurodegenerative diseases.

Quantitative Data on Pkr-IN-C51 Inhibition

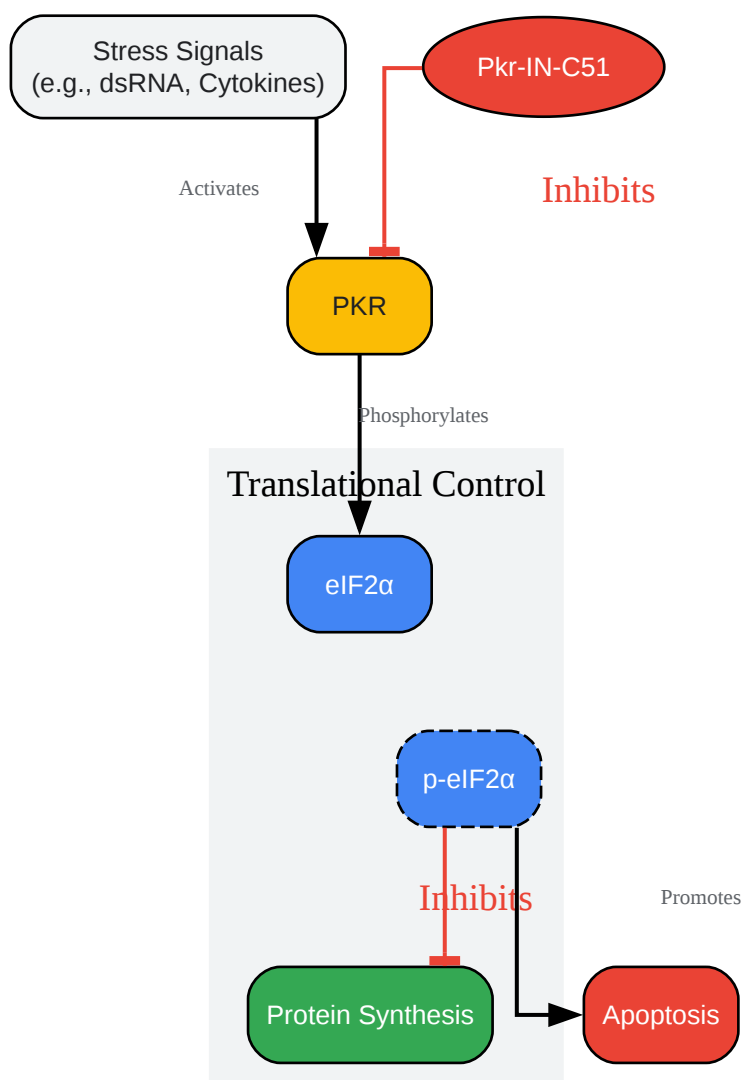
The following tables summarize the available quantitative data on the inhibitory activity of **Pkr-IN-C51** against its known targets. It is important to note that while the compound is a potent inhibitor of CDKs and GSK-3, specific IC50 values for these off-target kinases are not widely available in the reviewed literature. A recent computational and experimental study also revealed an unexpected potent inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2).

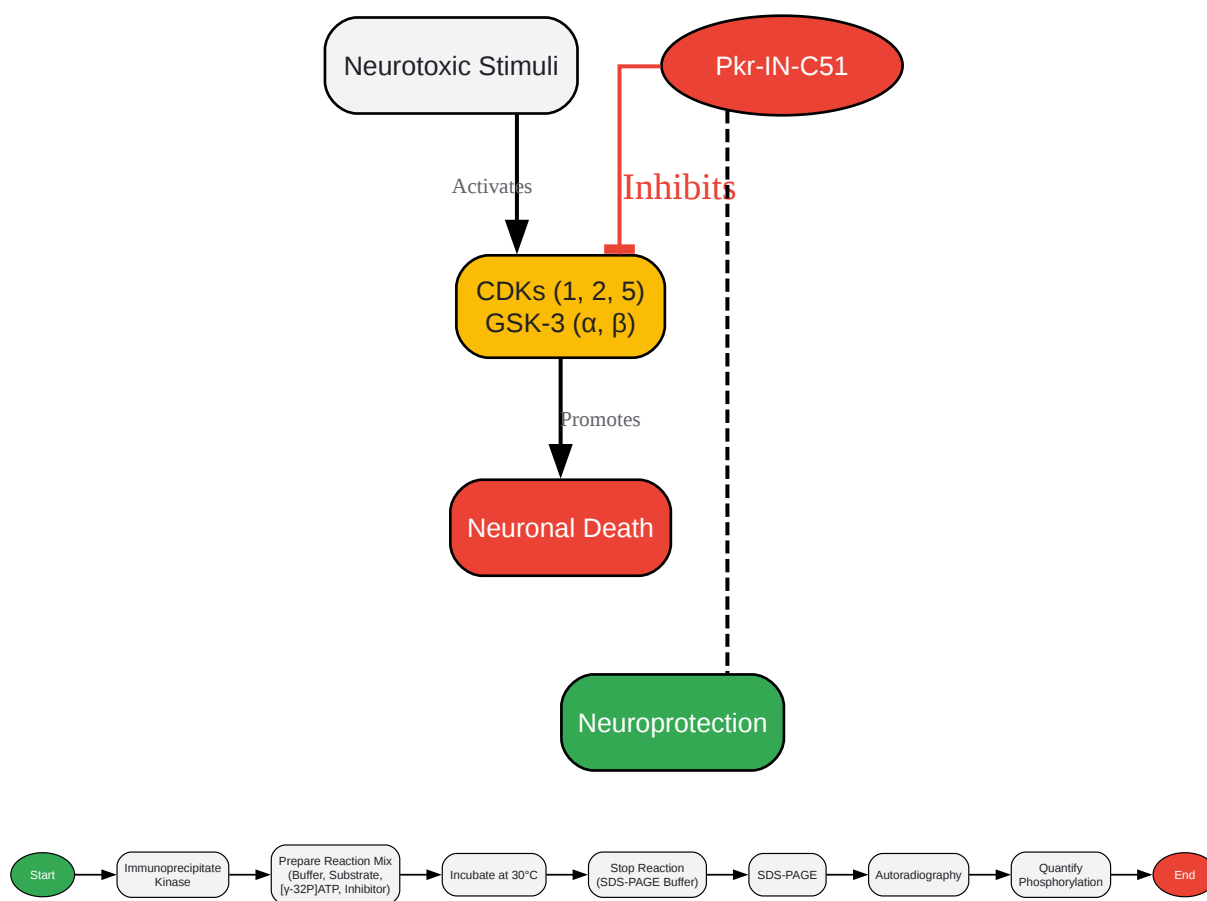
Target Kinase	IC50 Value	Reference
PKR	186-210 nM	[1]
FGFR2	31.8 nM	[3]

Off-Target Kinases	Observed Inhibition	Specific IC50 Values	Reference
CDK1	High	Not Reported	[2]
CDK2	High	Not Reported	[2]
CDK5	High	Not Reported	[2]
GSK-3 α	Significant	Not Reported	[2]
GSK-3 β	Significant	Not Reported	[2]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **Pkr-IN-C51**.





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